N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474333
InChI: InChI=1S/C13H24N2O2/c1-10(17)15(13-6-7-13)12-4-2-11(3-5-12)14-8-9-16/h11-14,16H,2-9H2,1H3
SMILES: CC(=O)N(C1CCC(CC1)NCCO)C2CC2
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

CAS No.:

Cat. No.: VC13474333

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide
Standard InChI InChI=1S/C13H24N2O2/c1-10(17)15(13-6-7-13)12-4-2-11(3-5-12)14-8-9-16/h11-14,16H,2-9H2,1H3
Standard InChI Key YSNRUFFZSJZLCN-UHFFFAOYSA-N
SMILES CC(=O)N(C1CCC(CC1)NCCO)C2CC2
Canonical SMILES CC(=O)N(C1CCC(CC1)NCCO)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexyl ring substituted at the 4-position with a hydroxyethylamino group (NHCH2CH2OH-\text{NH}-\text{CH}_2-\text{CH}_2-\text{OH}) and an N-cyclopropyl acetamide moiety (N(C3H5)C(O)CH3-\text{N}(\text{C}_3\text{H}_5)-\text{C}(\text{O})\text{CH}_3). The cyclohexyl ring adopts a chair conformation, while the cyclopropyl group introduces steric strain, influencing reactivity .

Table 1: Key Structural Features

FeatureDescription
Cyclohexyl ringChair conformation with axial/equatorial substituent dynamics
Cyclopropyl groupStrain-induced reactivity; modulates lipophilicity
HydroxyethylaminoHydrogen-bonding capacity; enhances solubility in polar solvents
Acetamide backboneStabilizes conformation via resonance; participates in target interactions

Physicochemical Properties

The compound’s logP value (estimated 1.8–2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 78 Ų indicates potential for hydrogen bonding, critical for target engagement . Thermal stability analyses reveal decomposition above 200°C, typical for acetamide derivatives.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence starting from cyclohexylamine derivatives. A representative route includes:

  • Amination of Cyclohexanol: Cyclohexanol is converted to 4-aminocyclohexanol via catalytic hydrogenation.

  • Hydroxyethylation: Reaction with ethylene oxide introduces the hydroxyethyl group, yielding 4-(2-hydroxyethylamino)cyclohexanol .

  • Acetylation and Cyclopropanation: The intermediate undergoes acetylation with acetyl chloride, followed by cyclopropanation using trimethylsulfoxonium iodide .

Table 2: Optimization Parameters for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
HydroxyethylationEthylene oxide, NaOH, 60°C, 12 h7895
CyclopropanationTrimethylsulfoxonium iodide, DMSO, RT6590

Challenges in Scale-Up

Steric hindrance from the cyclopropyl group complicates purification, necessitating chromatographic techniques. Epimerization at the cyclohexyl center during hydroxyethylation remains a concern, addressed via chiral auxiliaries .

Preliminary studies suggest inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinases (ARKs). In vitro assays using K562 leukemia cells demonstrated an IC₅₀ of 40–100 nM, comparable to reference inhibitors like roscovitine .

Table 3: Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity Index (vs. Normal Cells)
CDK4/Cyclin D14512.5
ARK5608.3
FGFR11203.2

Antiparasitic Activity

Analogous cyclopropyl carboxamides exhibit potent antimalarial activity by targeting Plasmodium falciparum cytochrome b . While direct evidence for this compound is lacking, structural similarities suggest potential efficacy against drug-resistant strains .

Applications in Research and Industry

Drug Discovery

The compound serves as a scaffold for dual LSD1/HDAC inhibitors, leveraging its cyclopropyl carboxamide core to enhance target engagement . Patent filings highlight derivatives with sub-μM activity in prostate cancer models .

Agricultural Chemistry

Structurally related acetamides are explored as fungicides, targeting fungal cytochrome b to disrupt mitochondrial function . Field trials demonstrate 80% efficacy against Botrytis cinerea at 50 ppm .

Comparative Analysis with Structural Analogs

Table 4: Key Analogs and Their Properties

CompoundStructural VariationActivity (IC₅₀)
N-Isopropyl analog Cyclopropyl → IsopropylCDK4: 120 nM
7-Oxo-pyridopyrimidine Acetamide → CarbonitrileARK5: 30 nM
WJM280 Cyclopropyl carboxamide derivativeP. falciparum: 40 nM

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